Sub-Nanomolar P2X7 Antagonism vs. Reference Antagonist A-438079
N-Benzyl-2-(2-formylphenoxy)acetamide exhibits a 24.6-fold more potent antagonistic effect on the human recombinant P2X7 receptor compared to the well-characterized reference antagonist A-438079 [1][2]. This difference is quantified in THP-1 cells, a physiologically relevant human monocytic cell line for studying IL-1β processing.
| Evidence Dimension | P2X7 Receptor Antagonist Potency (IC₅₀) |
|---|---|
| Target Compound Data | 5.01 nM |
| Comparator Or Baseline | A-438079 (CAS 899431-18-6): 123 nM |
| Quantified Difference | 24.6-fold lower IC₅₀ (more potent) |
| Conditions | Human recombinant P2X7 receptor expressed in differentiated human THP1 cells; inhibition of benzoyl-ATP-induced IL-1β. |
Why This Matters
This potency difference is critical for researchers requiring a tool compound that can achieve significant target engagement at lower concentrations, thereby minimizing potential off-target effects or solubility limitations associated with higher compound loading.
- [1] BindingDB. BDBM50412149 (CHEMBL497967). Affinity Data: IC50 5.01 nM for human P2X7 receptor. View Source
- [2] BindingDB. BDBM50410955 (A-438079). Affinity Data: IC50 123 nM for human P2X7 receptor. View Source
